

physical and chemical properties of 2-Bromo-4,5-dimethylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4,5-dimethylaniline

Cat. No.: B1275768

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **2-Bromo-4,5-dimethylaniline**

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4,5-dimethylaniline** (CAS No. 22364-29-0), a substituted aromatic amine of significant interest to researchers in synthetic and medicinal chemistry. This document details the compound's physical and chemical properties, spectral characteristics, and core reactivity. Furthermore, it presents a reasoned synthetic approach, discusses its potential applications as a versatile building block in drug discovery and materials science, and outlines essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their development programs.

Introduction and Molecular Structure

2-Bromo-4,5-dimethylaniline is a halogenated aromatic amine featuring a bromine atom and an amino group on a dimethyl-substituted benzene ring. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable intermediate in organic synthesis. Halogenated anilines are a cornerstone class of building blocks, widely employed in the construction of pharmaceuticals, agrochemicals, dyes, and advanced materials.^[1] The bromine atom serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-

coupling reactions, while the amino group provides a site for further derivatization or can act as a key pharmacophoric element.

This guide aims to consolidate the available technical data and provide expert insights into the practical application of **2-Bromo-4,5-dimethylaniline** in a research and development setting.

NH₂H₃C

Br

H₃C[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-Bromo-4,5-dimethylaniline**.

Physicochemical and Spectroscopic Properties

The effective use of any chemical intermediate begins with a thorough understanding of its fundamental properties. This section summarizes the key physicochemical data and expected spectral characteristics for **2-Bromo-4,5-dimethylaniline**.

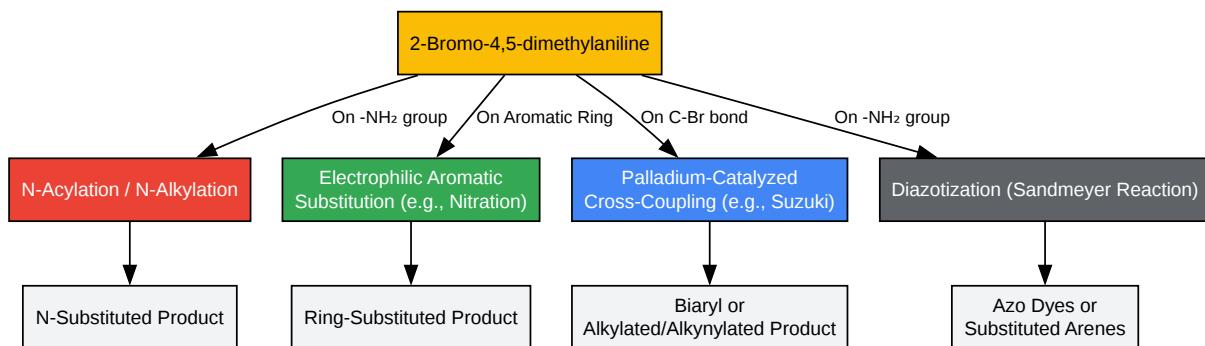
Property	Value	Source
CAS Number	22364-29-0	[2]
Molecular Formula	C ₈ H ₁₀ BrN	[2]
Molecular Weight	200.08 g/mol	[2]
Appearance	Data not available; likely a solid at room temperature	
Melting Point	Data not available. For comparison, the isomer 2-Bromo-4,6-dimethylaniline has a melting point of 42-46 °C. [3]	
Boiling Point	Data not available. For comparison, the isomer 2-Bromo-4,6-dimethylaniline has a boiling point of 75-79 °C at 5 mmHg. [3]	
Solubility	Expected to be insoluble in water and soluble in common organic solvents like methanol, ethanol, and dichloromethane. [4]	

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **2-Bromo-4,5-dimethylaniline**. While specific spectra for this isomer are not readily available in public databases, its structure allows for a confident prediction of its key spectral features.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative.
 - Aromatic Protons: Two singlets are predicted in the aromatic region (approx. δ 6.5-7.5 ppm). One singlet corresponds to the proton at C3 (adjacent to the -NH₂ and -CH₃ groups), and the other to the proton at C6 (adjacent to the -Br and -CH₃ groups).

- Amine Protons: A broad singlet corresponding to the two $-\text{NH}_2$ protons would appear, with a chemical shift that can vary depending on solvent and concentration (typically δ 3.5-4.5 ppm).
- Methyl Protons: Two distinct singlets for the non-equivalent methyl groups at C4 and C5 are expected (approx. δ 2.1-2.4 ppm).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the substitution pattern.
- IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.
 - N-H Stretching: A characteristic pair of medium-intensity peaks around $3350\text{-}3450\text{ cm}^{-1}$ for the symmetric and asymmetric stretching of the primary amine.
 - C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl groups will be just below 3000 cm^{-1} .
 - C=C Aromatic Stretching: Peaks in the $1500\text{-}1600\text{ cm}^{-1}$ region are indicative of the benzene ring.
 - C-Br Stretching: A peak in the fingerprint region, typically between $500\text{-}650\text{ cm}^{-1}$, corresponding to the carbon-bromine bond.
- Mass Spectrometry (MS): Mass spectrometry will show a characteristic molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is the classic isotopic signature for a compound containing one bromine atom.


Chemical Reactivity and Synthetic Profile

The synthetic utility of **2-Bromo-4,5-dimethylaniline** is dictated by the interplay of its three functional components: the aromatic ring, the amino group, and the bromine atom.

Aromatic Ring Reactivity

The benzene ring is electron-rich due to the strong activating effects of the amino group (ortho-, para-directing) and the moderate activating effects of the two methyl groups (ortho-, para-directing). The bromine atom is a deactivating group but is also ortho-, para-directing. The combined effect makes the ring highly susceptible to further electrophilic aromatic substitution. The primary sites for substitution will be C6, which is ortho to the amino group and para to a methyl group, and C3, which is ortho to a methyl group and para to the amino group, with steric hindrance playing a deciding role.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]

- 2. scbt.com [scbt.com]
- 3. 2-Bromo-4,6-dimethylaniline, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-4,5-dimethylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275768#physical-and-chemical-properties-of-2-bromo-4-5-dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com